molecular formula C13H14 B12705159 1-Ethyl-3-methylnaphthalene CAS No. 17057-94-2

1-Ethyl-3-methylnaphthalene

Cat. No.: B12705159
CAS No.: 17057-94-2
M. Wt: 170.25 g/mol
InChI Key: HCVGEPRGPJMLOK-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylnaphthalene is an organic compound with the molecular formula C13H14 It is a derivative of naphthalene, characterized by the presence of an ethyl group at the first position and a methyl group at the third position on the naphthalene ring

Preparation Methods

The synthesis of 1-ethyl-3-methylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial production methods may involve the catalytic hydrogenation of naphthalene derivatives followed by selective alkylation. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

1-Ethyl-3-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or alkanes.

    Substitution: Electrophilic substitution reactions are common for aromatic compounds like this compound. Halogenation, nitration, and sulfonation are typical examples, where reagents such as chlorine, nitric acid, and sulfuric acid are used, respectively.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethyl-3-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.

    Medicine: While not widely used in medicine, its derivatives are being investigated for their pharmacological properties.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-ethyl-3-methylnaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the ethyl and methyl groups, which activate the naphthalene ring towards electrophilic substitution. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

1-Ethyl-3-methylnaphthalene can be compared with other naphthalene derivatives such as 1-methylnaphthalene and 2-ethylnaphthalene. These compounds share similar structural features but differ in the position and type of substituents on the naphthalene ring. The unique positioning of the ethyl and methyl groups in this compound imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in organic chemistry and related fields.

Properties

CAS No.

17057-94-2

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethyl-3-methylnaphthalene

InChI

InChI=1S/C13H14/c1-3-11-8-10(2)9-12-6-4-5-7-13(11)12/h4-9H,3H2,1-2H3

InChI Key

HCVGEPRGPJMLOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=CC=CC=C21)C

Origin of Product

United States

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